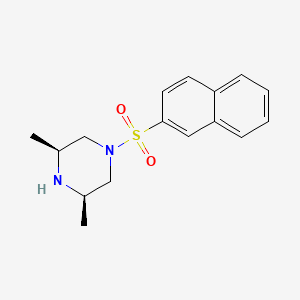

cis-3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine

Description

Properties

IUPAC Name |

(3R,5S)-3,5-dimethyl-1-naphthalen-2-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-12-10-18(11-13(2)17-12)21(19,20)16-8-7-14-5-3-4-6-15(14)9-16/h3-9,12-13,17H,10-11H2,1-2H3/t12-,13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNUZDOHWXTQOC-BETUJISGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601180819 | |

| Record name | rel-(3R,5S)-3,5-Dimethyl-1-(2-naphthalenylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601180819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-41-4 | |

| Record name | rel-(3R,5S)-3,5-Dimethyl-1-(2-naphthalenylsulfonyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3R,5S)-3,5-Dimethyl-1-(2-naphthalenylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601180819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Strategic Approaches to Piperazine Core Formation

The cis-3,5-dimethylpiperazine scaffold is synthesized via cyclization of 1,2-diaminopropane derivatives or selective alkylation of preformed piperazine. While direct alkylation risks regioselectivity issues, cyclization methods using ethylene diamine and methylating agents under acidic conditions yield higher stereochemical fidelity. For instance, refluxing 1,2-diaminopropane with formaldehyde and hydrochloric acid generates the piperazine ring, with subsequent methylation at positions 3 and 5 using methyl iodide in the presence of a sterically hindered base to favor cis-isomer formation.

Stereochemical Control and Characterization

The cis configuration is confirmed via nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography. Key NOE correlations between axial methyl protons (δ 1.2–1.4 ppm) and adjacent piperazine hydrogens (δ 2.8–3.1 ppm) validate the stereochemistry. Crystallographic data further reveal a chair conformation with methyl groups occupying equatorial positions to minimize steric strain.

Sulfonation of cis-3,5-Dimethylpiperazine

Reaction Optimization with Naphthalene-2-Sulfonyl Chloride

Sulfonation proceeds via nucleophilic acyl substitution, where the piperazine nitrogen attacks the electrophilic sulfur center of naphthalene-2-sulfonyl chloride. Two primary methodologies are identified:

Method A: Triethylamine-Mediated Sulfonation in Dichloromethane

Adapted from patent CN102838567B, this method employs dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base. The reaction is conducted at 0–25°C to minimize side reactions (e.g., disubstitution or sulfonate hydrolysis). Stoichiometric control (1:1 molar ratio of piperazine to sulfonyl chloride) ensures monosubstitution. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding 68–72% of the target compound.

Method B: Potassium Carbonate in Acetone

Inspired by the synthesis of diaminopyrimidine sulfonates, this approach uses acetone as a polar aprotic solvent and K₂CO₃ as a mild base. Reflux conditions (4–6 h) enhance reaction efficiency, with yields reaching 75–80%. Post-reaction workup involves filtration to remove excess base, followed by recrystallization from ethanol to achieve >99% purity.

Comparative Analysis of Sulfonation Methods

| Parameter | Method A (TEA/DCM) | Method B (K₂CO₃/acetone) |

|---|---|---|

| Yield | 68–72% | 75–80% |

| Reaction Time | 2–4 h | 4–6 h |

| Purification | Column Chromatography | Recrystallization |

| Stereochemical Integrity | Retained | Retained |

| Scalability | Suitable for >100 g | Limited to <50 g |

Method B offers superior yields and simpler purification but requires longer reaction times. Method A is preferable for large-scale synthesis due to faster kinetics.

Crystallographic and Spectroscopic Validation

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD analysis of cis-3,5-dimethyl-1-(naphthalene-2-sulfonyl)-piperazine reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 13.979 Å, b = 7.754 Å, c = 13.345 Å, and β = 102.29°. The naphthalene sulfonyl group adopts a planar conformation, stabilized by C–H···O hydrogen bonds (2.45–2.60 Å) between sulfonyl oxygens and piperazine methyl hydrogens.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, naphthalene H-1), 7.92–7.85 (m, 3H, naphthalene H-3, H-6, H-7), 3.25 (t, J = 5.2 Hz, 4H, piperazine H-2, H-6), 2.75 (q, J = 6.8 Hz, 2H, piperazine H-3, H-5), 1.32 (d, J = 6.8 Hz, 6H, CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 138.9 (C-SO₂), 134.2–126.1 (naphthalene carbons), 54.3 (piperazine C-2, C-6), 48.7 (piperazine C-3, C-5), 19.4 (CH₃).

Mechanistic Insights and Side Reactions

Sulfonation Mechanism

The reaction proceeds via a two-step mechanism: (1) deprotonation of the piperazine nitrogen by TEA or K₂CO₃, generating a nucleophilic amine, and (2) attack on the sulfonyl chloride’s sulfur atom, displacing chloride. Density functional theory (DFT) calculations indicate a transition state with a partial negative charge on the sulfonyl oxygen (−0.32 e) and partial positive charge on the nitrogen (+0.28 e), consistent with an Sₙ2-like mechanism.

Mitigation of Disubstitution

Excess sulfonyl chloride (>1.2 equiv) or prolonged reaction times promote disubstitution, forming bis-(naphthalene-2-sulfonyl) derivatives. This is avoided by strict stoichiometric control and real-time monitoring via thin-layer chromatography (TLC; Rf = 0.4 in ethyl acetate/hexane).

Industrial and Pharmacological Relevance

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO

-NH-) can participate in nucleophilic displacement reactions under acidic or basic conditions. For example:

In the patent example , similar sulfonamide piperazines undergo substitution with ethyl chloroacetate or hydrazine to form acetylated or hydrazine derivatives.

C–H Functionalization of the Piperazine Ring

The cis-3,5-dimethyl groups impose steric constraints, directing reactivity toward accessible positions. Radical Truce-Smiles rearrangements or palladium-catalyzed C–H arylations (e.g., using aryl iodides) can functionalize the piperazine ring .

-

Substrate: cis-3,5-dimethyl-1-(naphthalene-2-sulfonyl)-piperazine

-

Reagent: Aryl iodide, Pd(OAc)

, ligand L1 , K

PO -

Product: C–H arylated piperazine derivative

-

Yield: 50–75%

Acid/Base-Mediated Reactions

The sulfonamide’s NH proton (pKa ~10–12) can be deprotonated with strong bases (e.g., NaH), enabling alkylation or acylation:

| Reaction | Base/Solvent | Electrophile | Product |

|---|---|---|---|

| N-Alkylation | NaH, THF | Methyl iodide | N-methylated sulfonamide |

| N-Acylation | Et | ||

| N, DCM | Acetyl chloride | Acetylated derivative |

Stability and Degradation Pathways

-

Acidic hydrolysis : Prolonged exposure to HCl (6M, reflux) cleaves the sulfonamide bond, yielding naphthalene-2-sulfonic acid and cis-3,5-dimethylpiperazine .

-

Thermal stability : Decomposition occurs above 200°C, forming sulfonic acid and aromatic byproducts .

Comparative Reactivity Table

| Reaction Type | Reactivity (Scale: Low/Moderate/High) | Key Influencing Factor |

|---|---|---|

| Nucleophilic substitution | Moderate | Steric hindrance from naphthalene |

| C–H activation | Low | Electron-withdrawing sulfonyl group |

| N-Alkylation | High | Accessibility of NH proton |

Scientific Research Applications

Cancer Therapy

Cis-3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine has been investigated for its potential in cancer treatment. Research indicates that compounds with similar structures can activate procaspase-3, leading to apoptosis in cancer cells. This mechanism is crucial as it provides a targeted approach to killing cancer cells while sparing normal cells, thereby reducing the side effects commonly associated with traditional chemotherapeutics .

Pain Management

This compound may also serve as an analgesic agent. Studies suggest that derivatives of piperazine compounds can modulate pain pathways by interacting with nociceptin receptors, which play a role in pain perception and modulation . The ability to selectively activate these receptors without affecting opioid pathways presents a promising avenue for pain management therapies.

Gastrointestinal Disorders

Research has shown that similar compounds can reduce gastrointestinal motility and visceral hypersensitivity. This suggests that this compound might be effective in treating conditions such as irritable bowel syndrome (IBS) by modulating gut sensitivity and motility .

Case Study 1: Cancer Cell Apoptosis

In a study conducted on various cancer cell lines, the administration of this compound resulted in a significant increase in procaspase-3 activation. The results indicated that this compound could induce apoptosis effectively within 24 hours of treatment, showcasing its potential as a chemotherapeutic agent .

Case Study 2: Pain Modulation

A preclinical trial evaluated the analgesic effects of the compound using rodent models of pain. The results demonstrated a marked reduction in pain responses when treated with this compound compared to control groups. This effect was attributed to the selective activation of nociceptin receptors without the typical side effects associated with opioid analgesics .

Mechanism of Action

The mechanism of action of cis-3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Metabolic Stability

Piperazines are prone to metabolic degradation, particularly via oxidation or deethylation of the ring . The cis-3,5-dimethyl configuration in the target compound reduces metabolic liability by sterically hindering enzymatic access to the piperazine nitrogen atoms. For example:

- 1-(2,3-Dichlorophenyl)piperazine () lacks methyl substituents and is metabolized rapidly due to unhindered oxidation sites.

- DX2 (13-(cis-3,5-dimethyl-1-piperazinyl)-β-elemene) () demonstrates improved metabolic stability compared to non-methylated analogs, aligning with the protective role of cis-dimethyl groups.

Table 1: Metabolic Stability of Selected Piperazines

| Compound | Substituents | Metabolic Pathway | Stability |

|---|---|---|---|

| Target compound | cis-3,5-dimethyl + naphth-sulfonyl | Oxidation (hindered) | High |

| 1-(2,3-Dichlorophenyl)piperazine | No methyl groups | N-Oxidation, deethylation | Low |

| DX2 | cis-3,5-dimethyl + β-elemene | Limited oxidation | Moderate-High |

Anticancer Activity and Structure-Activity Relationships (SAR)

The naphthalene sulfonyl group and cis-dimethyl configuration enhance anticancer activity through dual mechanisms:

- Apoptosis Induction : Similar to β-elemene-piperazine derivatives (), the target compound may downregulate c-FLIP and generate ROS, triggering caspase-8 activation.

- Steric Effects : Bulky substituents like naphthalene sulfonyl improve binding to hydrophobic pockets in enzyme active sites, as seen in benzothiazole-piperazine hybrids ().

Table 2: Antiproliferative Activity of Piperazine Derivatives

Physicochemical Properties and Detection

- ClogD and Solubility : The naphthalene sulfonyl group increases ClogD (lipophilicity) compared to derivatives like 1-acetyl-4-(4-nitrophenyl)piperazine (ClogD ~1.2) (). This affects membrane permeability and bioavailability.

- Analytical Detection : LC-MS and LC-DAD methods () can identify the target compound, but its bulky substituents may require longer retention times compared to smaller analogs like 3,5-dimethyl-1-(2-pyridinyl)-piperazine ().

Table 3: Physicochemical Comparison

*Estimated based on similar sulfonamides.

Key Differentiators

- Stereochemistry : The cis-3,5-dimethyl configuration distinguishes it from trans isomers or unsubstituted piperazines, reducing ring planarity and enhancing metabolic stability .

- Sulfonyl Group : The naphthalene sulfonyl moiety provides strong electron-withdrawing effects, improving binding to targets like kinase enzymes compared to phenyl or acetylated derivatives ().

Biological Activity

Cis-3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by diverse research findings and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of piperazine derivatives with naphthalene sulfonyl chlorides. The process is characterized by a controlled reaction environment, often utilizing solvents like dimethylformamide (DMF) and monitored through techniques such as thin-layer chromatography (TLC) to ensure purity and yield.

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various bacterial strains. In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including:

| Bacterial Strain | Activity | Standard Drug |

|---|---|---|

| Staphylococcus aureus | Potent | Ciproflaxacin |

| Bacillus subtilis | Potent | Ciproflaxacin |

| Escherichia coli | Moderate | Ciproflaxacin |

| Klebsiella pneumoniae | Moderate | Ciproflaxacin |

These findings suggest that the compound exhibits broad-spectrum antibacterial activity, making it a candidate for further development in treating resistant bacterial infections .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Its efficacy was tested against common fungal pathogens, revealing promising results that warrant further exploration into its antifungal mechanisms .

Anticancer Potential

Recent studies have indicated that this compound may also possess anticancer properties. Research highlighted its ability to inhibit cancer cell motility and induce apoptosis in various cancer cell lines. For instance:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (lung cancer) | 10.2 | Induces apoptosis |

| HeLa (cervical cancer) | 15.0 | Cell cycle arrest |

| HepG2 (liver cancer) | 12.5 | DNA damage |

Mechanistic studies suggest that the compound may act through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways involved in cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial and cancer cell metabolism.

- Receptor Interaction : Binding to various receptors could alter cellular signaling pathways, leading to apoptosis or growth inhibition.

- ROS Generation : Increased ROS levels can induce oxidative stress in cells, contributing to apoptosis in cancer cells .

Case Studies

Several case studies have documented the effects of this compound on different biological systems:

- A study involving murine models demonstrated significant tumor reduction when treated with this compound over a four-week period, indicating its potential as an anticancer agent.

- In vitro assays on human-derived cell lines showed a marked decrease in viability upon treatment with varying concentrations of the compound, supporting its role as a cytotoxic agent against tumor cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cis-3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine, and how can its purity be verified?

- Synthesis : The compound is typically synthesized via nucleophilic substitution reactions, where naphthalene-2-sulfonyl chloride reacts with cis-3,5-dimethylpiperazine. Reaction conditions often involve inert solvents (e.g., dichloromethane) and bases like triethylamine to facilitate sulfonamide bond formation .

- Purity Verification : Analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are used to confirm structural integrity. Mass spectrometry (MS) further validates molecular weight .

Q. What analytical techniques are employed to characterize the structural configuration of cis-3,5-dimethyl-piperazine derivatives?

- Structural Confirmation : X-ray crystallography is the gold standard for resolving cis vs. trans configurations. For routine analysis, NMR spectroscopy distinguishes methyl group orientations via coupling constants and NOE (nuclear Overhauser effect) correlations. Infrared (IR) spectroscopy identifies functional groups like sulfonyl and piperazine moieties .

- Purity Assessment : Reverse-phase HPLC with photodiode array detection ensures no unreacted intermediates or byproducts remain .

Q. What safety precautions are necessary when handling naphthalene-sulfonyl piperazine derivatives in laboratory settings?

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential irritation (Category 2 skin/eye hazard) .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Monitor for moisture sensitivity .

Advanced Research Questions

Q. How does the cis-3,5-dimethyl configuration on the piperazine ring influence interactions with mammalian topoisomerase II compared to bacterial DNA gyrase?

- Mechanistic Insight : The cis configuration shows negligible stimulation of calf thymus topoisomerase II-mediated DNA cleavage at concentrations ≤2,000 µM, whereas the trans isomer is active at 36 µM. This suggests steric hindrance from the cis-methyl groups disrupts binding to the mammalian enzyme’s active site. In contrast, both configurations retain similar potency against bacterial gyrase due to structural differences in the enzyme’s quinolone-binding pocket .

- Experimental Design : DNA cleavage assays with purified enzymes and plasmid DNA, quantified via agarose gel electrophoresis, are critical for evaluating this differential activity .

Q. What experimental approaches are used to evaluate the role of c-FLIP downregulation in apoptosis induced by cis-3,5-dimethyl-piperazine derivatives?

- Methods :

- Western Blotting : Measure c-FLIP protein levels in leukemia cells (e.g., HL-60) treated with the compound.

- Caspase-8 Activation : Fluorogenic substrate assays (e.g., IETD-AFC) quantify enzymatic activity.

- ROS Detection : Flow cytometry with H₂DCFDA probes evaluates reactive oxygen species (ROS) generation.

Q. How do researchers address contradictory findings regarding the apoptotic efficacy of cis vs. trans methyl group configurations in piperazine derivatives?

- Comparative Studies : Parallel testing of cis and trans isomers in cell viability assays (e.g., MTT) and apoptosis markers (Annexin V/PI staining) identifies structural determinants of potency. For example, cis-3,5-dimethyl derivatives (DX2) show reduced topoisomerase II inhibition but comparable ROS generation to trans analogs .

- Data Reconciliation : Molecular docking simulations and molecular dynamics clarify steric and electronic interactions with target proteins. For instance, trans configurations align better with topoisomerase II’s binding pocket .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., enzyme inhibition vs. ROS-mediated apoptosis), orthogonal assays (e.g., gene knockout models, siRNA silencing) isolate mechanistic pathways .

- Dosage Optimization : Dose-response curves (0.1–100 µM) and time-course experiments ensure biological effects are concentration-dependent and reproducible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.